Corypalmine
Overview
Description
Corypalmine is an alkaloid isolated from Stephania cepharantha . It is known to be an inhibitor of prolyl endopeptidase/oligopeptidase (PREP/POP) with an IC50 of 128.0 μM . It is used for research purposes only .
Molecular Structure Analysis
Corypalmine has a molecular weight of 341.40 and its molecular formula is C20H23NO4 . The structure of Corypalmine is consistent with its NMR data .
Physical And Chemical Properties Analysis
Corypalmine has a molecular weight of 341.40 . It appears as a solid and its color ranges from white to off-white .
Scientific Research Applications
Application 1: Inhibition of Fungal Spore Germination
- Summary of the Application : Corypalmine, an alkaloid, has been found to inhibit the germination of spores in various types of fungi . This makes it a potential candidate for use in controlling fungal diseases in plants.
- Methods of Application or Experimental Procedures : The alkaloid Corypalmine was tested on a variety of plant pathogenic and saprophytic fungi, including Alternaria solani, A. brassicicola, A. brassicae, A. melongenae, Curvularia pallescens, C. lunata, C. maculans, Curvularia sp., Colletotrichum sp., Helminthosporium speciferum, H. frumentacei, H. pennisetti, Heterosporium sp., Penicillum sp., Ustilago cynodontis .
- Results or Outcomes : The spore germination of all the tested fungi was inhibited by Corypalmine. Heterosporium sp. and Ustilago cynodontis were the most sensitive, with complete inhibition of spore germination observed at a very low concentration of 200 ppm. Curvularia palliscens, C. maculans and Curvularia sp. were less sensitive; complete inhibition of spore germination occurred at 400 ppm .
Application 2: Pharmacokinetic Study
- Summary of the Application : Corypalmine has been used in a pharmacokinetic study to understand its behavior in the body after oral or intravenous administration .
- Methods of Application or Experimental Procedures : A selective and sensitive ultra-performance liquid chromatography tandem mass spectrometry method was established and validated for determination of Corypalmine in mouse blood. A UPLC BEH C18 column was used to separate Corypalmine and berberrubine (internal standard) at 40°C .
- Results or Outcomes : The method was successfully applied to study the pharmacokinetic parameters of Corypalmine in mouse by oral and intravenous administration, and finally, the bioavailability of Corypalmine was identified at 4.6% .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCZTYDZHNTKPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903555 | |
Record name | NoName_4241 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30903555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Corypalmine | |
CAS RN |
27313-86-6 | |
Record name | Tetrahydrojateorrhizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027313866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CORYPALMINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ZPV7979L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.